molecular formula C24H23N3O4 B5355526 N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B5355526
M. Wt: 417.5 g/mol
InChI Key: FJNCLGCAAFHWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide, commonly known as FUB-PB-22, is a synthetic cannabinoid that belongs to the family of indole-based cannabinoids. It was first synthesized in 2012 by Pfizer, and since then, it has been used in scientific research due to its unique chemical structure and pharmacological properties.

Mechanism of Action

FUB-PB-22 acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central nervous system and peripheral tissues, respectively. Upon binding to these receptors, it activates a cascade of signaling pathways that lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to induce a range of biochemical and physiological effects, including analgesia, hypothermia, sedation, and anxiolytic effects. It has also been shown to inhibit the release of pro-inflammatory cytokines and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using FUB-PB-22 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of the endocannabinoid system in a more precise and controlled manner. However, one of the limitations of using FUB-PB-22 is its potential for abuse and dependence, which can make it difficult to control in a laboratory setting.

Future Directions

There are several future directions for the research on FUB-PB-22, including the investigation of its potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as chronic pain, anxiety, and depression. Additionally, further studies are needed to understand the long-term effects of FUB-PB-22 on the brain and the development of new synthetic cannabinoids with improved selectivity and safety profiles.

Synthesis Methods

The synthesis of FUB-PB-22 involves the reaction of 4-methylbenzoyl chloride with 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-boronic acid in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the resulting product is purified through various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

FUB-PB-22 has been used in scientific research as a tool to study the endocannabinoid system and its effects on the brain. It has been shown to bind to the CB1 and CB2 receptors, which are responsible for the regulation of various physiological processes such as pain, mood, appetite, and memory.

Properties

IUPAC Name

N-[3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-17-7-9-18(10-8-17)22(28)25-20-5-2-4-19(16-20)23(29)26-11-13-27(14-12-26)24(30)21-6-3-15-31-21/h2-10,15-16H,11-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNCLGCAAFHWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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